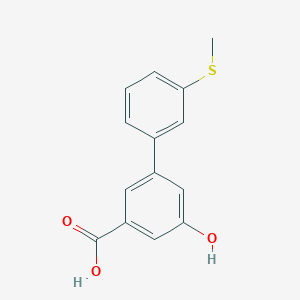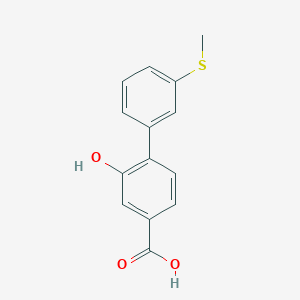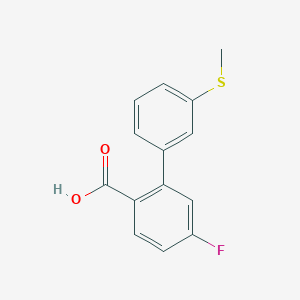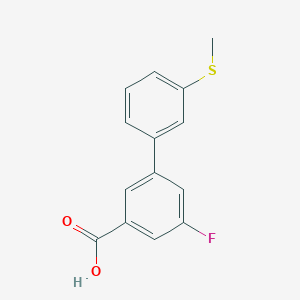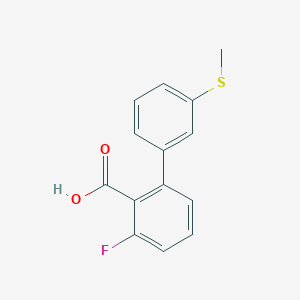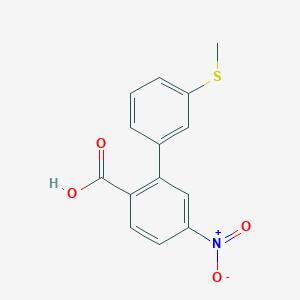
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3-methylthiophenyl)benzoic acid, also known as 6-Cl-2-MTPB, is an organochlorine compound with a molecular formula of C10H7ClO2S. It is a white crystalline solid with a melting point of 155 °C and a solubility of 0.3 g/L in water. 6-Cl-2-MTPB is a widely used compound in scientific research, as it is an important intermediate for the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
作用机制
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is an organochlorine compound, meaning it contains a chlorine atom bonded to a carbon atom. This chlorine atom is highly reactive and can act as a catalyst for various reactions. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a high affinity for certain molecules, such as proteins, lipids, and nucleic acids, which makes it useful for targeting specific molecules within cells.
Biochemical and Physiological Effects
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
实验室实验的优点和局限性
One of the main advantages of using 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its high reactivity. This makes it an ideal catalyst for various reactions, as well as a useful tool for targeting specific molecules within cells. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is also toxic and must be handled with care. In addition, it has a high solubility in water, which can make it difficult to remove from solutions.
未来方向
There are a number of potential future directions for research involving 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. One possible direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to explore its potential as a catalyst for various reactions, as well as its potential uses in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity and how to best handle and dispose of it safely.
合成方法
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenol with chlorine gas in the presence of a base, such as sodium hydroxide. This reaction produces 6-chloro-3-methylthiophenol, which is then reacted with benzoyl chloride in the presence of a base. This reaction produces 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%.
科学研究应用
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
属性
IUPAC Name |
2-chloro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHRJWVNVIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

